molecular formula C12H11ClN2OS B2790951 2-Chloro-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]acetamide CAS No. 2411308-90-0

2-Chloro-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]acetamide

Cat. No. B2790951
CAS RN: 2411308-90-0
M. Wt: 266.74
InChI Key: XDTGETFFJRQUDM-UHFFFAOYSA-N
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Description

2-Chloro-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]acetamide, also known as CPMA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the thiazole family and is commonly used in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism Of Action

The mechanism of action of 2-Chloro-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]acetamide is not fully understood. However, it is believed to act as an inhibitor of thiol-containing enzymes. Thiol-containing enzymes are important in various biochemical pathways, and inhibition of these enzymes can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
2-Chloro-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory properties, and can inhibit the production of pro-inflammatory cytokines. In addition, 2-Chloro-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]acetamide has been shown to have antifungal and antibacterial properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Chloro-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]acetamide is its high yield and ease of synthesis. In addition, it has a wide range of applications in various fields of research. However, one limitation of 2-Chloro-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]acetamide is its potential toxicity. It is important to use appropriate safety measures when handling this compound.

Future Directions

There are several future directions for research on 2-Chloro-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]acetamide. One area of research is the development of new pharmaceuticals and agrochemicals based on 2-Chloro-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]acetamide. Another area of research is the investigation of the mechanism of action of 2-Chloro-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]acetamide, and the identification of new targets for this compound. Finally, further research is needed to determine the safety and toxicity of 2-Chloro-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]acetamide, and to develop appropriate safety guidelines for its use in scientific research.
In conclusion, 2-Chloro-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]acetamide is a unique chemical compound that has been widely used in scientific research. Its synthesis method is relatively simple, and it has a wide range of applications in various fields of research. Further research is needed to fully understand the mechanism of action of 2-Chloro-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]acetamide, and to develop new pharmaceuticals and agrochemicals based on this compound.

Synthesis Methods

The synthesis of 2-Chloro-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]acetamide involves the reaction of 2-chloroacetyl chloride with 5-phenyl-2-thiohydantoin in the presence of sodium hydroxide. This reaction leads to the formation of 2-chloro-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]acetamide. The yield of this reaction is generally high, and the compound can be easily purified using standard techniques.

Scientific Research Applications

2-Chloro-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]acetamide has been widely used in scientific research due to its unique properties. It has been used as a starting material for the synthesis of various pharmaceuticals and agrochemicals. In addition, it has been used as a reagent in the synthesis of thiazole-containing compounds. 2-Chloro-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]acetamide has also been used as a ligand in coordination chemistry, and as a catalyst in organic reactions.

properties

IUPAC Name

2-chloro-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c13-6-11(16)14-8-12-15-7-10(17-12)9-4-2-1-3-5-9/h1-5,7H,6,8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTGETFFJRQUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(S2)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]acetamide

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